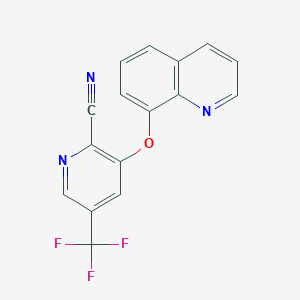
3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a key structural motif in this compound, generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The process can be carried out under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring attached to a pyridine ring via an oxygen atom. The pyridine ring carries a trifluoromethyl group and a nitrile group.Aplicaciones Científicas De Investigación
Organic Synthesis
Quinoline derivatives play a considerable role in organic synthesis as multifunctional synthetic intermediates . They represent wide classes of natural products and are used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc .
Drug Design
The conjugation of a quinoline moiety with other heterocycles is one of the most conventional approaches for the improvement of known drugs and design of new ones . The unique significance of the quinoline scaffold is determined by not only synthetic applications but also diverse biological activities of quinoline derivatives .
Anticancer Research
Quinoline derivatives have shown potential in anticancer research . They are being researched for their potential to inhibit the growth of cancer cells and tumors .
Antimicrobial Research
Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Suzuki-Miyaura Couplings
This compound is of interest to researchers in medicinal chemistry due to the presence of the boronic acid group. Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.
Pest Control
As observed with other trifluoromethylpyridine (TFMP) derivatives, the presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
Antiviral Research
Quinolines, containing nitrogen group, exhibit important biological activities, e.g., antiviral effects . They are being used extensively in treatment of various viral infections .
Antihypertensive and Antiinflammatory Effects
Quinolines have shown potential in antihypertensive and antiinflammatory research . They are being used extensively in treatment of hypertension and inflammation .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have a significant impact on various biological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
The compound’s structural motif, trifluoromethylpyridine, is known to contribute to the biological activities of various agrochemicals and pharmaceuticals .
Propiedades
IUPAC Name |
3-quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3N3O/c17-16(18,19)11-7-14(12(8-20)22-9-11)23-13-5-1-3-10-4-2-6-21-15(10)13/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMSGTXVUVUSSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(N=CC(=C3)C(F)(F)F)C#N)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)
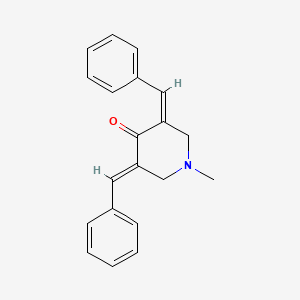
![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)
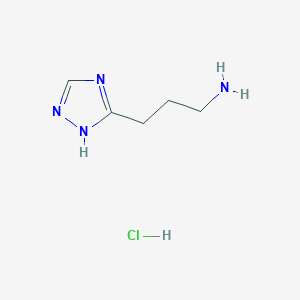
![3-(benzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2384530.png)
![4-(4-hydroxyphenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2384532.png)


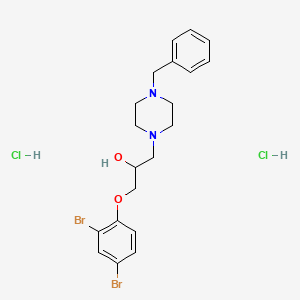
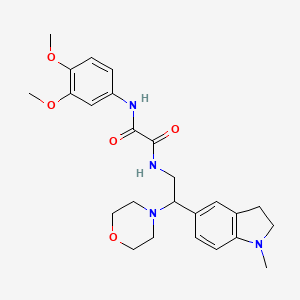
![Imidazo[1,5-b]pyridazine](/img/structure/B2384543.png)
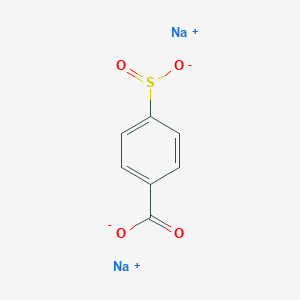
![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)
